Cas no 608515-63-5 (5-Isoquinolinamine, 8-fluoro-3-methyl-)

5-Isoquinolinamine, 8-fluoro-3-methyl-, is a fluorinated isoquinoline derivative with potential applications in pharmaceutical and agrochemical research. The presence of the fluoro and methyl substituents at the 8- and 3-positions, respectively, enhances its reactivity and selectivity, making it a valuable intermediate in synthetic chemistry. Its structural features may contribute to improved binding affinity in biologically active compounds, particularly in the development of kinase inhibitors or antimicrobial agents. The compound's stability under standard conditions ensures ease of handling in laboratory settings. Its well-defined molecular structure allows for precise modifications, supporting its use in targeted drug discovery and material science applications.
5-Isoquinolinamine, 8-fluoro-3-methyl- structure
608515-63-5 structure
Product Name:5-Isoquinolinamine, 8-fluoro-3-methyl-
CAS No:608515-63-5
MF:C10H9FN2
MW:176.190265417099
CID:4063572
Update Time:2025-05-21

5-Isoquinolinamine, 8-fluoro-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 5-Isoquinolinamine, 8-fluoro-3-methyl-
    • 8-fluoro-3-methylisoquinolin-5-amine
    • Inchi: 1S/C10H9FN2/c1-6-4-7-8(5-13-6)9(11)2-3-10(7)12/h2-5H,12H2,1H3
    • InChI Key: ZAKJONAXOCYJII-UHFFFAOYSA-N
    • SMILES: C1C2=C(C(N)=CC=C2F)C=C(C)N=1

Experimental Properties

  • Density: 1.262±0.06 g/cm3(Predicted)
  • Boiling Point: 342.7±37.0 °C(Predicted)
  • pka: 5.42±0.50(Predicted)

5-Isoquinolinamine, 8-fluoro-3-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-40012414-1.0g
8-fluoro-3-methylisoquinolin-5-amine
608515-63-5 95%
1.0g
$0.0 2023-01-03

5-Isoquinolinamine, 8-fluoro-3-methyl- Related Literature

Additional information on 5-Isoquinolinamine, 8-fluoro-3-methyl-

8-Fluoro-3-methyl-5-Isoquinolinamine (CAS No. 608515-63-5): An Overview of Its Structure, Properties, and Potential Applications in Medicinal Chemistry

8-Fluoro-3-methyl-5-Isoquinolinamine (CAS No. 608515-63-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

The chemical structure of 8-fluoro-3-methyl-5-isoquinolinamine is characterized by a fused benzene and pyridine ring system, with a fluorine atom at the 8-position and a methyl group at the 3-position. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it an interesting candidate for various pharmaceutical applications.

In recent years, the study of 8-fluoro-3-methyl-5-isoquinolinamine has been driven by its potential as a lead compound in drug discovery. Research has shown that this compound exhibits promising activity against several targets, including enzymes and receptors involved in various disease pathways. For instance, studies have demonstrated that 8-fluoro-3-methyl-5-isoquinolinamine can inhibit specific kinases, which are key enzymes in signal transduction pathways that regulate cell growth and survival.

The pharmacological profile of 8-fluoro-3-methyl-5-isoquinolinamine has been extensively investigated through in vitro and in vivo experiments. In vitro studies have shown that this compound can effectively inhibit the proliferation of cancer cells by interfering with key signaling pathways. Additionally, it has been reported to exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines.

Clinical trials are currently underway to evaluate the safety and efficacy of 8-fluoro-3-methyl-5-isoquinolinamine in treating various diseases. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with minimal side effects. These findings have paved the way for further clinical development and potential commercialization.

The synthesis of 8-fluoro-3-methyl-5-isoquinolinamine involves several steps, including the formation of the isoquinoline core and subsequent functionalization with the fluorine and methyl groups. Various synthetic routes have been developed to optimize yield and purity, making it feasible for large-scale production. One common approach involves the condensation of an appropriate amine with a substituted benzaldehyde followed by cyclization to form the isoquinoline ring.

The physicochemical properties of 8-fluoro-3-methyl-5-isoquinolinamine, such as solubility, stability, and bioavailability, are crucial for its pharmaceutical development. Researchers have employed advanced analytical techniques to characterize these properties and optimize formulation strategies. For example, solid-state characterization using X-ray diffraction and differential scanning calorimetry has provided insights into the crystalline forms of the compound, which can influence its dissolution rate and overall performance in drug delivery systems.

In addition to its potential as a therapeutic agent, 8-fluoro-3-methyl-5-isoquinolinamine has also been explored as a tool compound in chemical biology research. Its ability to selectively modulate specific targets makes it valuable for studying cellular processes and identifying new drug targets. For instance, it has been used in high-throughput screening assays to identify novel inhibitors of kinases and other enzymes involved in disease pathways.

The future prospects for 8-fluoro-3-methyl-5-isoquinolinamine are promising. Ongoing research aims to further elucidate its mechanism of action and identify new applications in medicine. Collaborative efforts between academia and industry are essential for advancing this compound from bench to bedside. As more data become available from clinical trials, it is anticipated that 8-fluoro-3-methyl-5-isoquinolinamine will play a significant role in the development of new therapeutic strategies for various diseases.

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